molecular formula C33H42O3 B14274483 Triphenylene, 2,6,10-tris(pentyloxy)- CAS No. 166332-35-0

Triphenylene, 2,6,10-tris(pentyloxy)-

Cat. No.: B14274483
CAS No.: 166332-35-0
M. Wt: 486.7 g/mol
InChI Key: LVTHZAKMZDTMAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenylene, 2,6,10-tris(pentyloxy)- is a derivative of triphenylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the substitution of three hydrogen atoms with pentyloxy groups at positions 2, 6, and 10. The presence of these pentyloxy groups enhances the solubility and alters the electronic properties of the molecule, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of Triphenylene, 2,6,10-tris(pentyloxy)- typically involves the functionalization of triphenylene. One common method is the Williamson ether synthesis, where triphenylene is reacted with 1-bromopentane in the presence of a strong base like sodium hydride. This reaction proceeds under reflux conditions, resulting in the substitution of hydrogen atoms with pentyloxy groups .

Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a foundation for potential scale-up processes. The reaction conditions, such as temperature and solvent choice, can be optimized for larger-scale production.

Chemical Reactions Analysis

Triphenylene, 2,6,10-tris(pentyloxy)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the pentyloxy groups can be replaced with other functional groups under appropriate conditions.

Common reagents and conditions for these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Triphenylene, 2,6,10-tris(pentyloxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Triphenylene, 2,6,10-tris(pentyloxy)- involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of the compound, making it effective in various applications. The pathways involved include the modulation of electronic states and the stabilization of reactive intermediates .

Comparison with Similar Compounds

Triphenylene, 2,6,10-tris(pentyloxy)- can be compared with other similar compounds, such as:

The uniqueness of Triphenylene, 2,6,10-tris(pentyloxy)- lies in its specific substitution pattern, which imparts distinct electronic and solubility properties, making it suitable for specialized applications.

Properties

CAS No.

166332-35-0

Molecular Formula

C33H42O3

Molecular Weight

486.7 g/mol

IUPAC Name

2,6,10-tripentoxytriphenylene

InChI

InChI=1S/C33H42O3/c1-4-7-10-19-34-25-13-16-28-31(22-25)29-17-14-26(35-20-11-8-5-2)24-33(29)30-18-15-27(23-32(28)30)36-21-12-9-6-3/h13-18,22-24H,4-12,19-21H2,1-3H3

InChI Key

LVTHZAKMZDTMAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC2=C3C=CC(=CC3=C4C=CC(=CC4=C2C=C1)OCCCCC)OCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.